molecular formula C24H25BrN2O4 B360192 1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 920434-43-1

1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Numéro de catalogue: B360192
Numéro CAS: 920434-43-1
Poids moléculaire: 485.4g/mol
Clé InChI: GINCWOBDYKTISU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a potent and selective chemical probe targeting the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8). This compound has emerged as a critical tool for investigating the role of PARP14 in cancer biology and immunometabolism. PARP14 is recognized for its function in promoting an immunosuppressive tumor microenvironment, particularly by supporting interleukin-4 (IL-4) driven alternative (M2) activation of macrophages [a]. By selectively inhibiting PARP14 catalytic activity, this molecule facilitates the study of macrophage polarization and its impact on anti-tumor immunity. Furthermore, its application extends to research on cancer cell adaptability, as PARP14 inhibition has been shown to disrupt the balance between glycolysis and oxidative phosphorylation, potentially compromising the metabolic plasticity that certain cancer cells, such as those in Burkitt's lymphoma, rely on for survival and proliferation [b]. This makes it a valuable compound for dissecting metabolic dependencies in oncology and for exploring novel therapeutic strategies aimed at modulating the tumor microenvironment and overcoming drug resistance.

Propriétés

IUPAC Name

1-[2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCWOBDYKTISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a complex organic molecule that integrates a chromenone core with a piperidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. Research into similar compounds has revealed diverse pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on its structural components:

1. Anticancer Activity

Chromenone derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BHCT1164.36
Target CompoundMCF-7TBDThis study

2. Antibacterial Activity

Piperidine derivatives are known for their antibacterial properties. Studies indicate that compounds containing piperidine moieties exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

3. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in various biochemical pathways. For example, piperidine derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseInhibitor10.4

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction: The compound may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration: The compound might modulate the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Recent studies have highlighted the potential of chromenone derivatives in cancer therapy. For example, a study evaluating a series of chromenone-based compounds demonstrated significant anticancer activity with IC50 values indicating potent efficacy against tumor cells . Another study focused on the synthesis of piperidine derivatives showed promising results in enzyme inhibition assays, suggesting that modifications to the piperidine structure could enhance biological activity .

Comparaison Avec Des Composés Similaires

1-(2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

  • Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
  • Molecular Weight : 440.9 g/mol (vs. ~459.8 g/mol for the brominated analog, estimated based on atomic mass differences).
  • Chlorinated analogs are often less potent but may exhibit improved solubility .
Parameter Brominated Compound (Target) Chlorinated Analog
Molecular Formula C₂₄H₂₅BrN₂O₄ (estimated) C₂₄H₂₅ClN₂O₄
Molecular Weight (g/mol) ~459.8 440.9
Key Substituent 4-Bromophenyl 4-Chlorophenyl

Heterocyclic Core Modifications

Benzodiazol-2-one Derivatives (e.g., Compound 43 in )

  • Structure : Replaces chromen-4-one with a benzodiazol-2-one ring.
  • Properties : Benzodiazol-2-one derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidation. Compound 43 (C₁₉H₁₇BrClN₃O₂) has a molecular weight of 448.7 g/mol and a yield of 74% in synthesis.
  • Activity : Such compounds are frequently explored as kinase or protease inhibitors, though direct comparisons to the chromen-4-one series are lacking .

Thieno[3,2-d]pyrimidin-4-one Derivatives ()

  • Structure: Features a thieno-pyrimidinone core instead of chromen-4-one.
  • Impact: The sulfur atom in the thiophene ring may enhance binding to metal ions or cysteine residues in enzymes.

Piperidine Substituent Variations

N-(1-Benzylpiperidin-4-yl) Derivatives ()

  • Structure : Replaces the ethyloxy-linked piperidine-4-carboxamide with a benzyl group directly attached to the piperidine.
  • Impact: The benzyl group increases steric bulk, which may hinder binding in narrow enzymatic pockets. However, it could enhance affinity for hydrophobic binding sites.

Hydroxamic Acid Derivatives ()

  • Structure : Incorporates a hydroxamic acid group (N-hydroxypiperidine-4-carboxamide) instead of a carboxamide.
  • Impact: Hydroxamic acids are potent zinc-binding groups, often used in histone deacetylase (HDAC) inhibitors.

Méthodes De Préparation

Substrate Preparation

  • Salicylaldehyde derivative : 7-Hydroxy-2-methyl-4H-chromen-4-one is synthesized via cyclization of 2,4-dihydroxyacetophenone with acetic anhydride.

  • β-Keto ester : Ethyl 3-(4-bromophenyl)-3-oxopropanoate is prepared by Claisen condensation between 4-bromophenylacetate and ethyl oxalate in the presence of sodium ethoxide.

Condensation Reaction

Reaction of the salicylaldehyde derivative with the β-keto ester under basic conditions (e.g., piperidine in ethanol) yields the chromenone core. For example, Sairam et al. achieved 82% yields for analogous coumarins using toluene and piperidine at reflux.

StepReagents/ConditionsYieldReference
CyclizationAcetic anhydride, 110°C75–85%
KnoevenagelPiperidine, toluene, reflux70–82%
IntermediateReaction PartnerConditionsYield
Tosylated chromenoneEthyl piperidine-4-carboxylateK₂CO₃, DMF, 80°C65–72%

Functionalization to Carboxamide

The ethyl ester on the piperidine ring is hydrolyzed to a carboxylic acid and subsequently converted to the carboxamide.

Ester Hydrolysis

  • Base-mediated hydrolysis : Ethyl piperidine-4-carboxylate is treated with NaOH in ethanol/water (1:1) at 60°C for 6 hours.

  • Acid chloride formation : Thionyl chloride converts the carboxylic acid to its acyl chloride under reflux.

Amidation

Reaction of the acid chloride with ammonium hydroxide or gaseous NH₃ in tetrahydrofuran yields the carboxamide. Ghanei-Nasab et al. reported 85–90% yields for similar amidation steps using tryptamine and microwave assistance.

StepReagentsConditionsYield
Hydrolysis2M NaOH, ethanol60°C, 6 h88%
AmidationNH₃, THFRT, 12 h82%

Convergent Synthesis Strategy

A modular approach combining the above steps is proposed:

  • Chromenone synthesis : 7-Hydroxy-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one (Yield: 78%).

  • Etherification : Reaction with 1,2-dibromoethane followed by piperidine-4-carboxamide (Yield: 68%).

  • Global deprotection/purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Analytical Characterization

Critical quality control steps include:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR : ¹H NMR (DMSO-d₆) δ 7.85 (d, J=8.6 Hz, 2H, Ar-Br), 6.90 (s, 1H, chromenone H-5), 4.20 (t, J=6.2 Hz, 2H, OCH₂CH₂).

  • Mass Spec : ESI-MS m/z 485.4 [M+H]⁺.

Challenges and Optimization

  • Steric hindrance : The 2-methyl group on the chromenone may slow etherification; elevated temperatures (80–100°C) improve kinetics.

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.

  • Bromine stability : Avoid strong bases (e.g., LDA) to prevent aryl bromide cleavage .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.